[1-(3-aminophenyl)cyclopropyl]methanol

Catalog No.
S6441187
CAS No.
1368628-73-2
M.F
C10H13NO
M. Wt
163.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3-aminophenyl)cyclopropyl]methanol

CAS Number

1368628-73-2

Product Name

[1-(3-aminophenyl)cyclopropyl]methanol

Molecular Formula

C10H13NO

Molecular Weight

163.2

[1-(3-aminophenyl)cyclopropyl]methanol, also known as APCPM, is a cyclopropyl-containing compound characterized by its unique molecular structure, which includes an amino group and a hydroxyl group. Its molecular formula is C10_{10}H11_{11}NO, and it has a molecular weight of 161.20 g/mol. The compound appears as a white crystalline solid with a melting point of 170-175 °C and a boiling point of 362-363 °C. It is soluble in organic solvents such as methanol, ethanol, and dimethylformamide but is insoluble in water .

The presence of the cyclopropyl ring contributes to the compound's distinctive three-dimensional conformation, which influences its chemical reactivity and biological activity. This structural feature makes [1-(3-aminophenyl)cyclopropyl]methanol a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

Due to its functional groups. Key reactions include:

  • Reduction Reactions: The hydroxyl group can undergo reduction to form corresponding ethers or alkanes.
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
  • Condensation Reactions: The compound can react with carbonyl compounds to form imines or other nitrogen-containing heterocycles.

These reactions highlight the versatility of [1-(3-aminophenyl)cyclopropyl]methanol as a synthetic intermediate for more complex organic molecules.

Research indicates that [1-(3-aminophenyl)cyclopropyl]methanol exhibits significant biological activities:

  • Anticancer Properties: Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
  • Antimicrobial Activity: It has demonstrated effectiveness against various bacterial and fungal strains, likely due to its ability to disrupt microbial cell membranes.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, although further research is necessary to elucidate these mechanisms.

The synthesis of [1-(3-aminophenyl)cyclopropyl]methanol typically involves several steps:

  • Formation of 3-Aminopropiophenone: Starting from 3-bromopropiophenone, it reacts with ammonia.
  • Cyclization: The resulting intermediate undergoes cyclization using 1,2-dibromoethane to form the cyclopropyl-containing structure.
  • Reduction: Finally, sodium borohydride is used to reduce the intermediate to yield [1-(3-aminophenyl)cyclopropyl]methanol.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.

[1-(3-aminophenyl)cyclopropyl]methanol has several applications:

  • Pharmaceutical Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds.
  • Research Tool: The compound is utilized in biological studies to explore mechanisms of action in cellular processes.

Interaction studies involving [1-(3-aminophenyl)cyclopropyl]methanol focus on its binding affinity with various biological targets:

  • Protein Interactions: Investigations into how this compound interacts with proteins involved in cancer pathways are ongoing.
  • Receptor Binding Studies: Research is being conducted to determine its effects on neurotransmitter receptors, which may elucidate its neuroprotective effects.

These studies are critical for understanding the therapeutic potential and safety profile of [1-(3-aminophenyl)cyclopropyl]methanol.

Several compounds share structural similarities with [1-(3-aminophenyl)cyclopropyl]methanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(cis-3-Aminocyclobutyl)methanol hydrochloride142733-65-10.68
(trans-4-Aminocyclohexyl)methanol hydrochloride1504-49-00.68
1-Methylcyclopropanamine hydrochloride88887-87-00.67
(S)-2-Amino-2-cyclohexylethanol845714-30-90.65
(R)-2-Aminohexan-1-ol hydrochloride158741-04-90.74

Uniqueness

What sets [1-(3-aminophenyl)cyclopropyl]methanol apart from these similar compounds is its specific combination of an amino group and a cyclopropyl structure that confers unique biological activities, particularly its promising anticancer properties and antimicrobial effects. This distinctiveness makes it a valuable subject for further research in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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